3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with 3,5-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Exploration of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide
- 3-(4-Methylphenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, for example, can enhance its ability to interact with certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H20ClNO3 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO3/c1-14-9-15(2)11-20(10-14)26-23(27)17-5-8-21-18(12-17)13-22(29-24(21)28)16-3-6-19(25)7-4-16/h3-12,22H,13H2,1-2H3,(H,26,27) |
InChI Key |
LQDFOMQYHYPFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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